molecular formula C9H12BrNO B104602 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS No. 59839-23-5

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B104602
CAS RN: 59839-23-5
M. Wt: 230.1 g/mol
InChI Key: USVPGYXADKFDAI-UHFFFAOYSA-N
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Description

The compound 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is a derivative of the tetrahydroisoquinoline family, which is a structural feature in many biologically active molecules, both natural and synthetic. These derivatives have been studied for various biological properties, including antitumor and antimicrobial activities, and some have been investigated as potential pharmaceutical agents due to their presence in the brain and possible roles in neuroprotection .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been approached through various methods. One method involves the Pictet-Spengler reaction followed by catalytic dehalogenation to produce compounds like 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid in high optical purity . Another approach includes the reaction of 2-aminoisoquinoliniumiodide with substituted benzoyl chlorides or benzenesulfonyl chlorides, followed by reduction to yield substituted tetrahydroisoquinolines with potent cytotoxicity against breast cancer cell lines . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives efficiently .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using techniques such as X-ray diffractometry. For instance, the absolute configurations of the optical antipodes of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been determined, revealing the importance of the stereochemistry for biological activity . The crystal structure of related compounds, such as (1R,3R)-8-benzyloxy-N-benzyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, has also been elucidated, showing interactions such as hydrogen bonding leading to a zigzag chain formation .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo various chemical reactions. For example, oxidative rearrangement of certain alkylidene tetrahydroisoquinolines using lead tetraacetate results in the formation of oxazoloisoquinolinones, a reaction that involves an intramolecular iminohaloform rearrangement . The synthesis of 4-substituted tetrahydroisoquinolin-4-ols has been achieved through intramolecular Barbier reactions and insertion reactions with zerovalent nickel, demonstrating the scope and limitations of these methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing groups at specific positions can significantly affect the binding affinity to biological targets, as seen in the selectivity of certain inhibitors for phenylethanolamine N-methyltransferase over the alpha2-adrenoceptor . The solubility, crystallinity, and stability of these compounds can be characterized using techniques such as IR and NMR spectroscopy, as demonstrated in the synthesis and characterization of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Scientific Research Applications

Metabolism and Identification

  • Metabolic Analysis : The compound undergoes extensive metabolism in rats, with various phase I and II metabolites identified in feces, bile, urine, and plasma. These metabolites can be effectively screened and identified using LC-MS/MS methods (Wang et al., 2007).

Anticancer Potential

  • Anticancer Properties : Substituted tetrahydroisoquinolines, including derivatives of 1,2,3,4-tetrahydroisoquinoline, show potential as anticancer agents. Their cytotoxicity against various cancer cell lines was evaluated, indicating promising anticancer activities (Redda et al., 2010).

Synthesis and Catalysis

  • Synthetic Applications : The compound is useful in synthesizing enantiopure acids, valuable in creating modulators for nuclear receptors. It demonstrates applications in stereoselective synthesis and catalysis (Forró et al., 2016).
  • Catalytic Strategies : It serves as a key scaffold in asymmetric catalysis, with novel catalytic strategies developed for synthesizing chiral tetrahydroisoquinolines, highlighting its significance in organic synthesis (Liu et al., 2015).

Neurological Research

  • Neuroprotective Activity : 1,2,3,4-Tetrahydroisoquinoline derivatives have shown neuroprotective properties, which could be significant in the context of Parkinson's disease and other neurological disorders (Okuda et al., 2003).

Pharmacological Potential

  • Pharmacological Applications : Various derivatives of tetrahydroisoquinoline exhibit significant pharmacological potential, including as anticancer antibiotics and neuroprotective agents (Singh & Shah, 2017).

Miscellaneous Applications

  • Diverse Biological Activities : The compound is part of a family of alkaloids known for a range of biological properties, including antitumor and antimicrobial activities. This diversity underscores its importance in medicinal chemistry (Peana et al., 2019).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPGYXADKFDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538284
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

CAS RN

59839-23-5
Record name 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline (2.89 g) was dissolved in 48% aqueous hydrogen bromide solution (70 ml) and the mixture was refluxed for 2 hours. The solvent was evaporated and to the obtained residue were added ethanol and diethyl ether. The mixture was filtrated and dried under reduced pressure to give the title compound (3.93 g).
Quantity
2.89 g
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Quantity
70 mL
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Synthesis routes and methods II

Procedure details

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride, prepared as in WO 2004/26305, (18.9 g, 94 mmol) in 48% aqueous hydrobromic acid was heated at 100° C. for 12 h and then cooled to 0° C. The solid was filtered off, washed with t-butyl methyl ether and dried.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 8.00 g (49 mmol) of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline in 196 mL of 48% hydrobromic acid was refluxed for 3 h. The mixture was then concentrated and coevaporated several times with ethanol. The resulting slurry was filtered and dried under vacuum to give 7.43 g of 1,2,3,4-Tetrahydro-isoquinolin-6-ol hydrobromide as a solid. To 7.38 g of the crude hydrobromide dissolved in 117 mL each of dioxane and water was added 6.34 g (35.3 mmol) of benzyl chloroformate with ice bath cooling. A 1 M solution of potassium carbonate was slowly added until a pH of 10 was maintained. The mixture was stirred overnight at room temperature. Excess dioxane was removed by evaporation, and the resulting aqueous mixture was acidified with 1 N HCl and the product extracted with ethyl acetate. The organic portion was washed with water and brine, dried over Na2SO4 and concentrated to give 10.4 g of an oil which was crystallized from ether/hexane to give 7.05 g of 7D as a solid.
Quantity
8 g
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Quantity
196 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Citations

For This Compound
7
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
A Horling, C Müller, R Barthel… - Journal of Medicinal …, 2012 - ACS Publications
We prepared a number of N-phenethyltetrahydroisoquinolines structurally related to protoberberines. They were tested for activity against bacteria, fungi, and human leukemia HL-60 …
Number of citations: 32 pubs.acs.org
GB Djigoue - dam-oclc.bac-lac.gc.ca
À cause de leur implication dans la biosynthèse des estrogènes et des androgènes, les enzymes de la famille des 17β-hydroxystéroïdes déshydrogénases (17β-HSDs) types 1, 3 et 5 …
Number of citations: 2 dam-oclc.bac-lac.gc.ca
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com
GB Djigoué, R Maltais… - International …, 2012 - Canadian Center of Science and …
Number of citations: 3
GB Djigoue - 2014 - library-archives.canada.ca
À cause de leur implication dans la biosynthèse des estrogènes et des androgènes, les enzymes de la famille des 17 [beta]-hydroxystéroïdes déshydrogénases (17 [beta]-HSDs) …
Number of citations: 0 library-archives.canada.ca

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